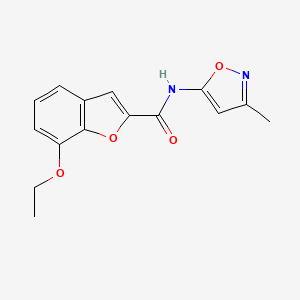![molecular formula C17H22N4O3 B6534715 1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea CAS No. 1049258-66-3](/img/structure/B6534715.png)
1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea is a chemical compound with notable interest due to its unique structure and potential applications in scientific research. This compound is synthesized by combining cyclohexyl, furan, and pyridazinone moieties, making it a subject of intrigue for organic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea typically involves a multi-step synthesis:
Formation of the furan-2-yl pyridazinone intermediate via a condensation reaction.
Alkylation of the intermediate with an appropriate ethylating agent.
Introduction of the cyclohexyl group through nucleophilic substitution, resulting in the formation of the urea moiety.
Industrial Production Methods: The industrial synthesis of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. Typical industrial production might involve:
Reaction optimization to ensure maximum yield.
Use of continuous flow reactors to maintain consistent reaction conditions.
Purification using crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions:
Oxidation: : The furan ring can undergo oxidative cleavage.
Reduction: : The pyridazinone moiety can be reduced to its corresponding hydrazine derivative.
Substitution: : The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and strong nucleophiles for substitution are commonly used.
Major Products:
Oxidative reactions may yield furan ring-opened products.
Reduction can lead to hydrazine derivatives.
Substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Preliminary studies suggest it may have pharmaceutical applications, such as anti-inflammatory or anti-cancer properties, though these are areas of ongoing research.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites.
Receptor Binding: : The compound's structure allows it to interact with biological receptors, potentially modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}urea.
1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydrothiazine-1-yl]ethyl}urea.
Conclusion
1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea represents a fascinating subject for ongoing research across multiple scientific disciplines. Its synthesis, reactions, and applications highlight its versatility and potential for future discoveries.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c22-16-9-8-14(15-7-4-12-24-15)20-21(16)11-10-18-17(23)19-13-5-2-1-3-6-13/h4,7-9,12-13H,1-3,5-6,10-11H2,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKWHSUVDBKGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534649.png)
![3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-(3-fluorophenyl)urea](/img/structure/B6534653.png)
![1-(2-chlorophenyl)-3-{2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534660.png)
![3-{2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6534678.png)
![1-(2,4-dimethylphenyl)-3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534680.png)
![3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6534684.png)
![3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6534690.png)
![1-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B6534692.png)
![1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6534702.png)
![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B6534707.png)
![2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6534709.png)
![1-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B6534717.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6534722.png)
